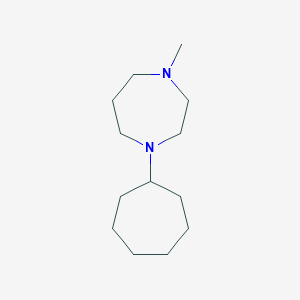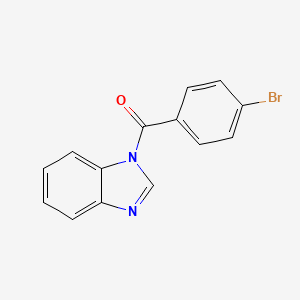![molecular formula C20H30N4O2 B5669773 (1S,5R)-6-(cyclobutylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5669773.png)
(1S,5R)-6-(cyclobutylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,5R)-6-(cyclobutylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique bicyclic structure that includes a diazabicyclo[3.2.2]nonane core, which is known for its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-(cyclobutylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Diazabicyclo[3.2.2]nonane Core: This can be achieved through a series of cyclization reactions involving amines and suitable electrophiles.
Introduction of the Cyclobutylmethyl Group: This step often involves the use of cyclobutylmethyl halides under basic conditions to attach the cyclobutylmethyl group to the core structure.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be introduced through acylation reactions using pyrazole derivatives and acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(1S,5R)-6-(cyclobutylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutylmethyl group or the pyrazolyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
科学研究应用
(1S,5R)-6-(cyclobutylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of (1S,5R)-6-(cyclobutylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
相似化合物的比较
Similar Compounds
- (1S,5R)-6-(cyclopropylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- (1S,5R)-6-(cyclopentylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Uniqueness
The uniqueness of (1S,5R)-6-(cyclobutylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[322]nonan-7-one lies in its specific structural features, such as the cyclobutylmethyl group and the pyrazolyl group, which confer distinct chemical and biological properties
属性
IUPAC Name |
(1S,5R)-6-(cyclobutylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-13-14(2)21-22-18(13)8-9-19(25)23-11-16-6-7-17(12-23)24(20(16)26)10-15-4-3-5-15/h15-17H,3-12H2,1-2H3,(H,21,22)/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDDGIAYCDSYKT-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1CCC(=O)N2CC3CCC(C2)N(C3=O)CC4CCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NN=C1CCC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,5R)-N,N-dimethyl-6-(1-propylpyrazol-4-yl)sulfonyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5669709.png)

![5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B5669731.png)

![(1S*,5R*)-6-[(phenylthio)acetyl]-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5669742.png)
![2-[N-(benzenesulfonyl)-2-ethoxyanilino]acetamide](/img/structure/B5669744.png)
![[3-(Hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]-(4-methyl-1,3-oxazol-5-yl)methanone](/img/structure/B5669749.png)

![5-[(4-benzyl-1-piperidinyl)methyl]-2-methoxyphenol](/img/structure/B5669769.png)
![[(3aS,9bS)-2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-7-methoxy-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B5669777.png)
![2-cyclohexyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5669785.png)
![ethyl 3,5-dimethyl-2-[(3-methylphenyl)hydrazono]-2H-pyrrole-4-carboxylate](/img/structure/B5669789.png)
![N,5-dimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5669796.png)

